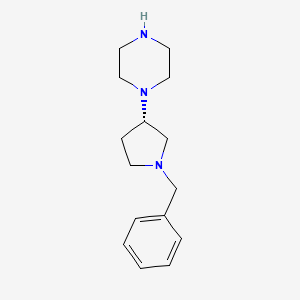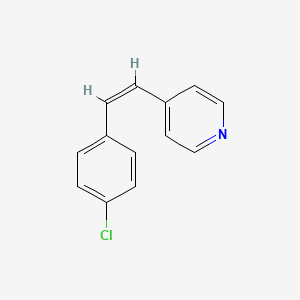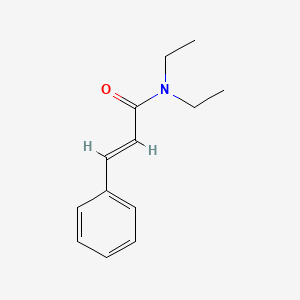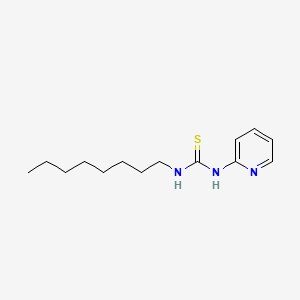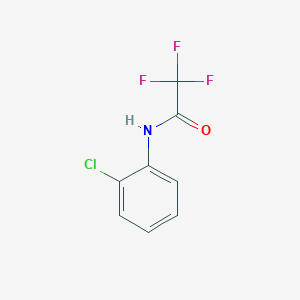
N-(2-chlorophenyl)-2,2,2-trifluoroacetamide
概要
説明
N-(2-chlorophenyl)-2,2,2-trifluoroacetamide: is an organic compound characterized by the presence of a chlorinated phenyl group and a trifluoroacetamide moiety. This compound is notable for its applications in various chemical and industrial processes due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
- Acylation Reaction: The synthesis of N-(2-chlorophenyl)-2,2,2-trifluoroacetamide typically involves the acylation of 2-chloroaniline with trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride produced during the reaction.
- Equation:
C6H4ClNH2+(CF3CO)2O→C6H4ClNHCOCF3+CF3COOH
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods:
- Batch Process: In industrial settings, the batch process is commonly used where the reactants are mixed in a reactor and allowed to react under controlled conditions. The product is then purified through crystallization or distillation.
- Continuous Process: For large-scale production, a continuous process may be employed where reactants are continuously fed into a reactor, and the product is continuously removed and purified.
化学反応の分析
Types of Reactions:
-
Substitution Reactions: N-(2-chlorophenyl)-2,2,2-trifluoroacetamide can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoroacetamide group.
- Common Reagents: Sodium hydroxide, potassium carbonate.
- Major Products: Substituted amides depending on the nucleophile used.
-
Reduction Reactions: The compound can be reduced to form the corresponding amine.
- Common Reagents: Lithium aluminum hydride, sodium borohydride.
- Major Products: 2-chloroaniline and trifluoroethanol.
-
Oxidation Reactions: Although less common, oxidation can occur under strong conditions.
- Common Reagents: Potassium permanganate, chromium trioxide.
- Major Products: Oxidized derivatives of the phenyl ring.
科学的研究の応用
Chemistry:
- Intermediate in Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive functional groups.
Biology:
- Biological Studies: Employed in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.
Medicine:
- Drug Development: Investigated for potential use in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry:
- Polymer Production: Utilized in the production of specialty polymers and resins due to its stability and reactivity.
作用機序
Molecular Targets and Pathways:
- Enzyme Inhibition: N-(2-chlorophenyl)-2,2,2-trifluoroacetamide can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
- Protein Binding: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability.
類似化合物との比較
- N-(2-chlorophenyl)acetamide: Similar structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
- N-(2-bromophenyl)-2,2,2-trifluoroacetamide: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and biological activity.
- N-(2-fluorophenyl)-2,2,2-trifluoroacetamide: Fluorine substitution, leading to different electronic effects and potential applications.
Uniqueness:
- Electron-Withdrawing Effects: The trifluoromethyl group significantly increases the electron-withdrawing capacity, making N-(2-chlorophenyl)-2,2,2-trifluoroacetamide more reactive in certain chemical reactions compared to its analogs.
- Stability: The presence of the trifluoromethyl group also enhances the thermal and chemical stability of the compound, making it suitable for various industrial applications.
特性
IUPAC Name |
N-(2-chlorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXHGQMYBCEHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402991 | |
| Record name | ST51016430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62926-91-4 | |
| Record name | ST51016430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]-cyanomethylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B1621611.png)
![2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide](/img/new.no-structure.jpg)
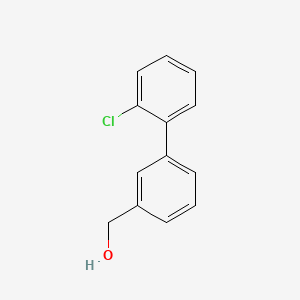
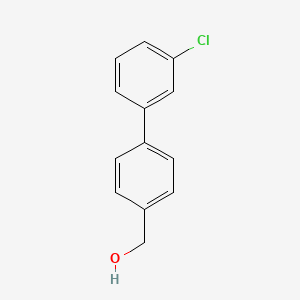
![Methyl 3-{[(benzoylamino)carbothioyl]amino}-2-thiophenecarboxylate](/img/structure/B1621618.png)
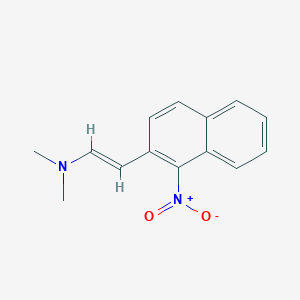
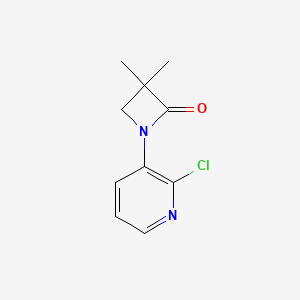
![Ethyl 3-[(2-chlorophenyl)methylidene]indole-2-carboxylate](/img/structure/B1621623.png)
